molecular formula C15H16N2OS2 B2645791 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034293-32-6

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2645791
CAS No.: 2034293-32-6
M. Wt: 304.43
InChI Key: KAXAOXQTYUWQRR-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone (CAS 2034293-32-6) is a high-purity chemical compound defined by the molecular formula C₁₅H₁₆N₂OS₂ and a molecular weight of 304.43 g/mol. Its structure integrates three distinct heterocyclic systems: a 6,7-dihydrothieno[3,2-c]pyridine scaffold, a conformationally rigid azetidine ring, and a thiophen-3-yl methanone group. This unique architecture is of significant interest in medicinal chemistry research, particularly for probing molecular interactions such as receptor binding, due to the potential for π-π stacking interactions from the planar thiophene moiety and the targeted binding affinity conferred by the strained azetidine ring. The thiophen-3-yl methanone group adds a polar ketone functionalization, influencing the compound's electronic profile and enhancing its hydrogen-bonding capacity. This compound is intended for research and development applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, human, or veterinary use. All information provided is for research purposes.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXAOXQTYUWQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions

    Preparation of Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative.

    Formation of Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction using an appropriate azetidine precursor.

    Coupling with Thiophene: The final step involves coupling the thieno[3,2-c]pyridine-azetidine intermediate with a thiophene derivative using a coupling reagent such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds featuring the thieno[3,2-c]pyridine scaffold possess significant anticancer activity. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Assay
In vitro assays indicated that similar compounds exhibited IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, characterized by increased levels of pro-apoptotic markers like Bax and caspase activation.

Neuroprotective Effects

The compound also shows potential neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that derivatives can mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Cell Culture
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests a protective mechanism that may be beneficial in conditions like Alzheimer's disease.

Synthesis and Production

The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques:

  • Formation of Thienopyridine Ring : Cyclization reactions starting from thieno compounds and pyridine derivatives.
  • Azetidine Synthesis : Formation from intermediates through azetidinone formation.
  • Coupling Reactions : Use of coupling agents such as Grignard reagents or catalytic hydrogenation.
  • Introduction of Thiophenyl Group : Electrophilic substitution or condensation reactions.

Pharmacological Applications

The compound's unique structure allows it to interact with various biological targets, making it suitable for further development as a therapeutic agent.

Potential Therapeutic Uses

  • Anticancer Therapy : As noted earlier, its cytotoxic properties make it a candidate for cancer treatment.
  • Neurodegenerative Disease Treatment : Its neuroprotective properties suggest potential use in treating diseases like Alzheimer's.
  • Cardiovascular Applications : Similar thienopyridine derivatives are known for their roles as prodrugs in cardiovascular therapy.

Mechanism of Action

The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The compound’s heterocyclic structure allows it to fit into binding sites and modulate biological pathways effectively.

Comparison with Similar Compounds

Key Observations:

Core Saturation: The target compound and ’s analog share a partially saturated thienopyridine core (6,7-dihydro), whereas ’s compound features a tetrahydro core, and ’s analog includes a fully saturated cyclooctathienopyridine system. Increased saturation may enhance metabolic stability but reduce aromatic interactions .

Substituent Diversity :

  • The azetidine group in the target compound introduces steric constraints compared to the imidazole in or the piperazine in .
  • Electron-Withdrawing Groups : The trifluoromethylphenyl substituent () and chlorophenyl group () may improve membrane permeability but reduce solubility compared to the thiophene ketone in the target compound .

Spectroscopic Characterization

Structural elucidation of such compounds relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ) to confirm substituent connectivity and ring saturation .
  • Mass Spectrometry : High-resolution MS to verify molecular formulas, particularly for halogenated analogs like ’s chlorophenyl derivative .

Biological Activity

The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone represents a novel structure with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2S2C_{14}H_{14}N_2S_2, with a molecular weight of approximately 286.4 g/mol. The structure features a thieno[3,2-c]pyridine moiety linked to an azetidine ring and a thiophene group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has demonstrated that thieno[3,2-c]pyridine derivatives possess anticancer properties. A study highlighted that these compounds inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing the thieno[3,2-c]pyridine structure may offer neuroprotective effects. A study investigated the neuroprotective potential in models of neurodegeneration and found that these compounds could reduce oxidative stress and inflammation in neuronal cells .

The biological activity of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signal Transduction Pathways : They may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression .

Case Studies

  • Antimicrobial Study : A recent investigation tested the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, demonstrating its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with thiophene-based moieties. Key steps include:
  • Ring closure : Use of catalytic Pd-mediated cross-coupling for thiophene incorporation (e.g., Suzuki-Miyaura reactions under inert conditions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction yields by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
    Characterization via HPLC (C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. Which spectroscopic and analytical methods are most effective for structural confirmation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify azetidine and thiophene ring protons (δ 2.5–3.5 ppm for azetidine CH2_2; δ 6.5–7.5 ppm for thiophene protons) .
  • FTIR : Peaks at 1650–1700 cm1^{-1} confirm ketone (C=O) groups; 3100–3200 cm1^{-1} indicate NH stretches in dihydrothienopyridine .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C17_{17}H18_{18}N2_2OS2_2) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to map interactions with target receptors (e.g., serotonin or dopamine receptors) based on the azetidine-thiophene scaffold’s conformational flexibility .
  • DFT calculations : Analyze electron density distribution to predict reactive sites (e.g., ketone group’s electrophilicity) .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER force field, 100 ns trajectories) .

Q. How to address contradictions in reported biological activity data (e.g., varying IC50_{50} values in enzyme assays)?

  • Methodological Answer :
  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min), which alter compound protonation and binding kinetics .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., oxidized thiophene derivatives) that may inhibit or enhance activity .
  • Orthogonal validation : Compare results across multiple assays (e.g., fluorescence polarization vs. radiometric assays) to rule out artifacts .

Q. What strategies improve selectivity for target receptors over off-target binding?

  • Methodological Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to the azetidine ring to reduce off-target affinity for adrenergic receptors .
  • Pharmacophore masking : Temporarily protect the ketone group with a pro-drug strategy (e.g., esterification) to limit non-specific interactions .
  • In vivo PET imaging : Track biodistribution using 11^{11}C-labeled analogs to correlate receptor occupancy with functional effects .

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